(S)-6-Azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
(S)-6-Azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Azaspiro[3.4]octane-8-carboxylic acid typically involves stereoselective synthetic strategies. One common method includes the use of spirocyclic oxindoles as intermediates, which are then subjected to various catalytic and non-catalytic reactions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be conducted under acidic or basic conditions, while reduction reactions typically require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-6-Azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: This compound shares a similar spirocyclic structure but includes a tert-butoxycarbonyl (Boc) protecting group.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester: This ester derivative also features a spirocyclic core and is used in similar applications.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another related compound with an oxygen atom incorporated into the spirocyclic unit.
Uniqueness
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the absence of protecting groups, which makes it a versatile intermediate for various synthetic applications. Its distinct structure also allows for unique interactions with biological targets, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(8S)-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
AJTKZEFIABHKGM-LURJTMIESA-N |
Isomeric SMILES |
C1CC2(C1)CNC[C@H]2C(=O)O |
Canonical SMILES |
C1CC2(C1)CNCC2C(=O)O |
Origin of Product |
United States |
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